molecular formula C22H28N2O4S B7711218 N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide

N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No. B7711218
M. Wt: 416.5 g/mol
InChI Key: JOLIGOYZGGFNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce the likelihood of seizures.
Biochemical and physiological effects:
N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to its effects on GABA levels, N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to alter the expression of various genes and proteins in the brain, including those involved in synaptic transmission and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in laboratory experiments is its high potency and selectivity for GABA transaminase. This allows researchers to manipulate GABA levels in the brain with a high degree of precision. However, the complex synthesis process and potential toxicity of N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide can present challenges for its use in laboratory experiments.

Future Directions

There are several potential future directions for research on N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide. One area of interest is its potential use in the treatment of anxiety disorders, which are thought to involve dysregulation of GABA levels in the brain. Additionally, researchers are investigating the use of N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in combination with other drugs for the treatment of addiction and other neurological disorders. Finally, further studies are needed to fully understand the long-term effects and potential toxicity of N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide in humans.

Synthesis Methods

N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of various starting materials, including piperidine, cyclopropylamine, and 4-methoxy-3-methylbenzenesulfonyl chloride. The synthesis of N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide is a complex process that requires extensive knowledge of organic chemistry and specialized laboratory equipment.

Scientific Research Applications

N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to increase GABA levels in the brain, resulting in a reduction in seizure activity. Additionally, N-cyclopropyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been investigated for its potential use in the treatment of addiction, with promising results in animal models of cocaine and nicotine addiction.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-15-5-6-16(2)20(13-15)23-22(25)18-9-11-24(12-10-18)29(26,27)19-7-8-21(28-4)17(3)14-19/h5-8,13-14,18H,9-12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLIGOYZGGFNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide

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